
4-Morpholineethanamine, N-(6-phenyl-4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineethanamine, N-(6-phenyl-4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyridazinyl derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(6-phenyl-4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the phenyl and phenylmethyl groups. The final step usually involves the formation of the morpholineethanamine moiety and the conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological activity being studied. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its function.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridazinyl derivatives with different substituents on the pyridazine ring. Examples include:
- 4-Morpholineethanamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride
- 4-Morpholineethanamine, N-(4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride
Uniqueness
The uniqueness of 4-Morpholineethanamine, N-(6-phenyl-4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other similar compounds.
特性
CAS番号 |
118269-81-1 |
|---|---|
分子式 |
C23H28Cl2N4O |
分子量 |
447.4 g/mol |
IUPAC名 |
4-benzyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C23H26N4O.2ClH/c1-3-7-19(8-4-1)17-21-18-22(20-9-5-2-6-10-20)25-26-23(21)24-11-12-27-13-15-28-16-14-27;;/h1-10,18H,11-17H2,(H,24,26);2*1H |
InChIキー |
MSGRDPXKZBCPPP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC2=NN=C(C=C2CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



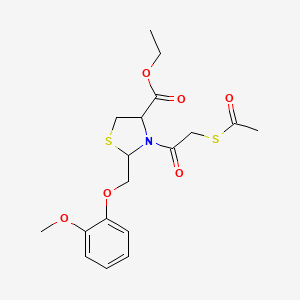
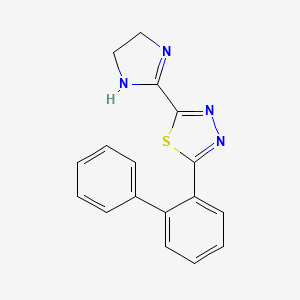

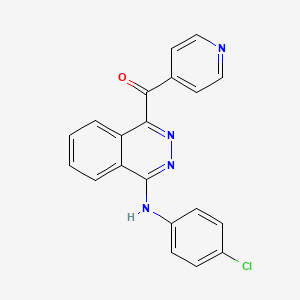
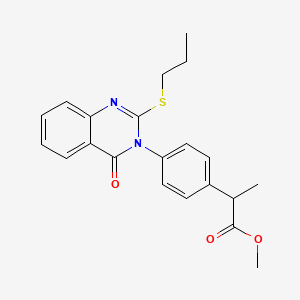
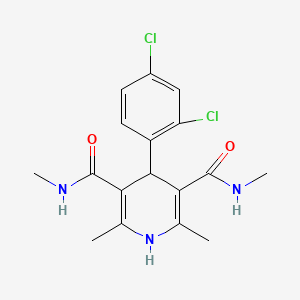
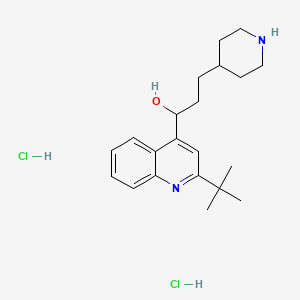

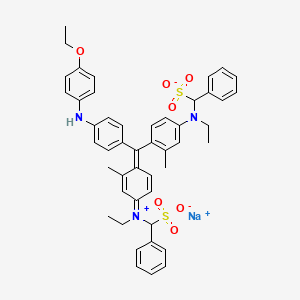
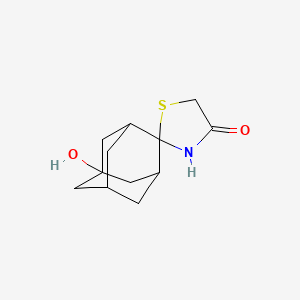
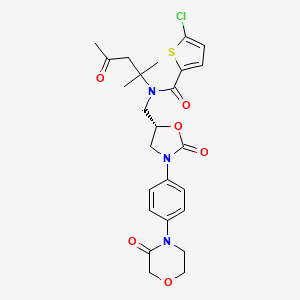
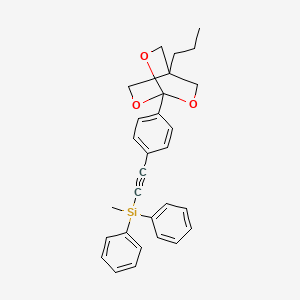
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
